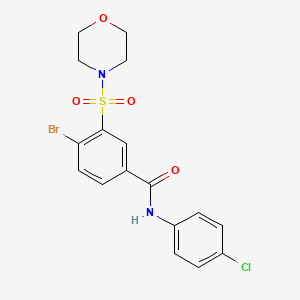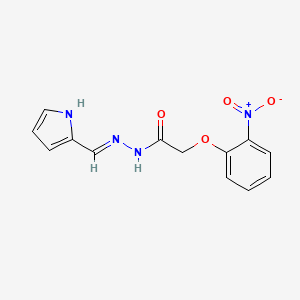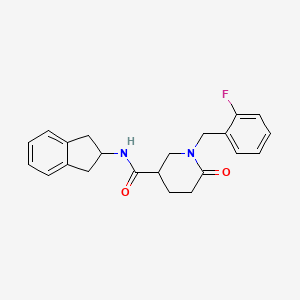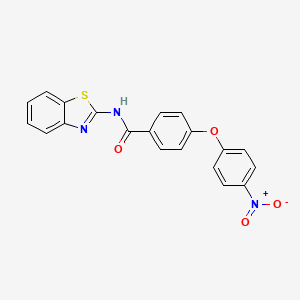
4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. It is a small molecule that has been widely used in scientific research to study the NF-κB signaling pathway. The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival, and its dysregulation has been implicated in various diseases, including cancer, autoimmune diseases, and neurodegenerative disorders.
作用机制
4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a selective inhibitor of the IKK complex, which is responsible for the phosphorylation and degradation of IκBα. By inhibiting the IKK complex, this compound prevents the activation of NF-κB and its downstream signaling pathways. This leads to the inhibition of inflammation, immunity, and cell survival. This compound has been shown to be a potent inhibitor of the IKK complex, with an IC50 value of 0.3 μM.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also a selective inhibitor of the IKK complex, which makes it a useful tool for studying the NF-κB pathway. However, this compound also has some limitations. It is a potent inhibitor of the IKK complex, which can lead to off-target effects. It also has low solubility in water, which can make it difficult to use in some experimental settings.
未来方向
There are several future directions for the study of 4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, autoimmune diseases, and neurodegenerative disorders. Another direction is to study its mechanisms of action in more detail, including its effects on other signaling pathways and its interactions with other proteins. Additionally, there is a need to develop more potent and selective inhibitors of the IKK complex that can be used in clinical settings.
合成方法
The synthesis of 4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide involves several steps, including the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride to form 4-bromo-N-(4-chlorophenyl)benzamide, which is then reacted with morpholine and sulfonyl chloride to form this compound. The final product is obtained through purification and crystallization. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
4-bromo-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide has been widely used in scientific research to study the NF-κB signaling pathway. It has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is a key regulator of NF-κB activity. This compound has been used to study the role of NF-κB in various diseases, including cancer, autoimmune diseases, and neurodegenerative disorders. It has also been used to investigate the mechanisms of action of other drugs that target the NF-κB pathway.
属性
IUPAC Name |
4-bromo-N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O4S/c18-15-6-1-12(17(22)20-14-4-2-13(19)3-5-14)11-16(15)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOIDQGVAUCWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B5978895.png)
![N-benzyl-6-[3-(methoxymethyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5978904.png)
![methyl 4-ethyl-5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5978909.png)



![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinamine](/img/structure/B5978943.png)
![methyl [2-({(benzoylimino)[(4-methylphenyl)amino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B5978948.png)
![N-(3-cyanophenyl)-3-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B5978949.png)


![2-[4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5978974.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B5978990.png)
![N-(4-ethoxyphenyl)-2-{4-hydroxy-2-[(4-hydroxy-3-methoxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B5978997.png)